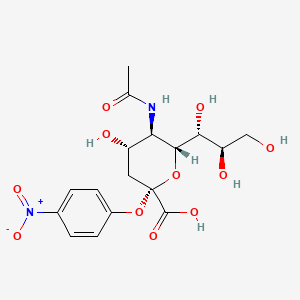

2-O-(4-Nitrophenyl)-N-acetylneuraminic acid

描述

2-O-(4-Nitrophenyl)-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O11 and its molecular weight is 430.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase in organisms like escherichia coli .

Mode of Action

Nitro-containing compounds, like 1-npana, have been known to undergo various organic transformations, including the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

Biochemical Pathways

For instance, bacterial sulfoglycolytic pathways catabolize sulfoquinovose (SQ), generating a three-carbon metabolite for primary cellular metabolism and a three-carbon sulfonate that is expelled from the cell .

Pharmacokinetics

Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase .

Result of Action

Nitro-containing compounds have been known to undergo various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols .

Action Environment

It is known that the catalytic activity of nanostructured materials used in the reduction of nitrophenols can be influenced by factors such as size, structure, and the presence of diffusion control .

生物活性

2-O-(4-Nitrophenyl)-N-acetylneuraminic acid (commonly referred to as PNP-Neu5Ac) is a derivative of N-acetylneuraminic acid, a sialic acid that plays a crucial role in various biological processes. This compound is particularly significant in the study of sialidase enzyme activity and has been investigated for its potential therapeutic applications due to its biological properties.

- IUPAC Name : this compound

- CAS Number : 26112-88-9

- Molecular Formula : C_13H_14N_2O_5

- Molecular Weight : 278.26 g/mol

Enzymatic Interactions

PNP-Neu5Ac serves as a substrate for sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. Its use in enzymatic assays has been documented, where it acts as a sialyl donor in trans-sialylation reactions. Studies have shown that PNP-Neu5Ac can be hydrolyzed by various sialidases, leading to the release of the nitrophenol moiety, which can be quantitatively measured, thus providing insights into enzyme kinetics and inhibition profiles .

Case Studies and Research Findings

-

Sialidase Inhibition : Research indicates that PNP-Neu5Ac can be effectively used to study the inhibition of pneumococcal sialidases. Inhibition constants (K_i) have been determined for various inhibitors, highlighting the compound's utility in pharmacological studies:

These findings suggest that PNP-Neu5Ac is a valuable tool for investigating the efficacy of neuraminidase inhibitors .

Inhibitor K_i (μM) Neu5Ac2en 1.6 Oseltamivir carboxylate 1.77 Zanamivir 720 - Metabolic Studies : A study involving the administration of N-acetylneuraminic acid demonstrated that derivatives like PNP-Neu5Ac could influence metabolic pathways related to sialic acid absorption and utilization in mammals. It was observed that substantial amounts of administered neuraminic acid were excreted unchanged, indicating limited cellular uptake but significant gastrointestinal absorption .

- Gut Microbiota Interactions : Recent research has uncovered the role of PNP-Neu5Ac in modulating gut microbiota through its enzymatic activity, suggesting a potential impact on host-microbe interactions and metabolic health .

The biological activity of PNP-Neu5Ac primarily revolves around its interaction with sialidases. Upon hydrolysis by these enzymes, the release of nitrophenol can be monitored spectrophotometrically, allowing researchers to elucidate enzyme kinetics and explore potential therapeutic interventions against pathogens expressing sialidase activity.

Applications in Research

- Biochemical Assays : PNP-Neu5Ac is widely used as a substrate in biochemical assays to measure sialidase activity.

- Drug Development : The compound serves as a model for designing new inhibitors targeting sialidases involved in pathogenicity.

- Glycobiology Studies : It aids in understanding the role of sialic acids in cellular recognition processes and their implications in diseases such as cancer and infections.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H25N3O11

- Appearance : Crystalline solid

- Functional Groups : Contains a nitrophenyl group at the 2-position of the sialic acid moiety.

The presence of the nitrophenyl group imparts chromogenic properties to the compound, making it valuable for detecting enzymatic activities.

Biochemical Assays

Sialidase Activity Detection

Neu5Ac-2-O-(4-NP) serves as a chromogenic substrate for sialidases, enzymes that hydrolyze sialic acid residues from glycoconjugates. The hydrolysis reaction releases the nitrophenyl group, resulting in a measurable chromogenic product. This property is exploited in various assays to quantify sialidase activity, which is crucial for understanding several biological processes:

- Cell Signaling : Sialidases are involved in cell signaling pathways that affect cellular communication and immune responses.

- Pathogen Recognition : These enzymes play roles in viral infections and bacterial pathogenesis by modifying host cell surfaces.

Diagnostic Applications

Neu5Ac-2-O-(4-NP) is particularly useful in diagnostic settings due to its ability to indicate enzyme activity. It can be employed in:

- Clinical Diagnostics : For assessing diseases associated with altered sialidase activity, such as certain cancers and viral infections.

- Research on Viral Infections : Understanding how viruses manipulate sialic acid residues for entry into host cells.

Case Studies and Research Findings

-

Sialidase Kinetics Studies

- Researchers have utilized Neu5Ac-2-O-(4-NP) to investigate the kinetics of various sialidases under different conditions (pH, temperature). These studies help elucidate enzyme mechanisms and identify potential inhibitors that could modulate their activity .

-

Role in Cancer Metastasis

- Studies have shown that altered sialidase activity can influence cancer progression. Neu5Ac-2-O-(4-NP) has been used to explore how sialic acid modifications affect tumor cell interactions and metastasis .

- Viral Pathogenesis Research

化学反应分析

Enzymatic Hydrolysis Mechanism

Neu5Ac-2-O-4NP undergoes hydrolysis catalyzed by sialidases, which cleave the α-glycosidic bond at the 2-position, releasing free N-acetylneuraminic acid (Neu5Ac) and 4-nitrophenol (Fig. 1). The reaction is summarized as:

Neu5Ac-2-O-4NP + H₂O → Neu5Ac + 4-nitrophenol

This process enables real-time monitoring of sialidase activity, as 4-nitrophenol exhibits strong absorbance at 405 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 10) . The catalytic mechanism involves:

-

Substrate binding : The negatively charged carboxylate group of Neu5Ac interacts with a conserved arginine triad in the enzyme’s active site .

-

Transition state stabilization : A planar oxocarbenium intermediate forms, stabilized by tyrosine acting as a nucleophile and glutamate as an acid/base .

-

Product release : Hydrolysis completes with water-mediated cleavage, yielding Neu5Ac and the chromogenic 4-nitrophenol .

Kinetic Parameters and Substrate Specificity

Studies using human cytosolic sialidase (NEU2) reveal substrate preferences and catalytic efficiency (Table 1):

Table 1: Kinetic parameters of Neu5Ac-2-O-4NP hydrolysis by NEU2

| Substrate | Linkage | Vₘₐₓ (μmol/min/mg) | Kₘ (mM) | kₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Neu5Ac-2-O-4NP (α2–3GalβpNP) | α2–3 | 75.4 ± 3.2 | 0.12 | 1,260 |

| Neu5Ac-2-O-4NP (α2–6GalβpNP) | α2–6 | 22.1 ± 1.8 | 0.25 | 354 |

Key findings:

-

α2–3 linkage preference : NEU2 hydrolyzes α2–3-linked substrates 3.5× faster than α2–6-linked analogs .

-

pH dependence : Optimal activity occurs at pH 4.5–5.0, aligning with lysosomal sialidase function .

-

Inhibitor sensitivity : The reaction is competitively inhibited by 2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en; IC₅₀ = 1.4 mM) .

Synthetic Modifications and Derivatives

Neu5Ac-2-O-4NP serves as a precursor for synthesizing sialidase inhibitors and probes (Table 2):

Stability and Reaction Conditions

-

Thermal stability : Decomposes above 80°C, requiring storage at –20°C .

-

Hydrolysis rate : Complete cleavage occurs within 4–6 hours at 37°C with 0.1 U/mL sialidase .

This compound’s versatility in probing sialidase mechanisms and designing inhibitors underscores its importance in glycobiology and therapeutic development.

属性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O11/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t11-,12+,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICUZSPXIJAAEA-WTUOYXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-88-9 | |

| Record name | 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。